![molecular formula C18H19N5O2 B2915116 3-allyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872839-92-4](/img/structure/B2915116.png)
3-allyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups. The “m-tolyl” part refers to a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, where R is the rest of the molecule . The “imidazo[2,1-f]purine” part suggests the presence of an imidazole ring fused with a purine ring, both of which are common structures in biological molecules.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tolyl group is an aryl group, which means it’s a type of functional group that includes a phenyl ring . The imidazo[2,1-f]purine part of the molecule would include a fused imidazole and purine ring.Chemical Reactions Analysis
The tolyl group in the molecule can participate in various chemical reactions. For example, tolyl sulfonates are excellent leaving groups in nucleophilic substitutions . The imidazo[2,1-f]purine part of the molecule could also potentially participate in various reactions, depending on the specific substituents present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. In general, compounds with tolyl groups are considered nonpolar and hydrophobic .Aplicaciones Científicas De Investigación
Mesoionic Compounds Synthesis and Properties
Mesoionic compounds, such as imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, have been synthesized from 4-amino-l-methylpyrimidin-6-ones. These analogs exhibit unique hydrolytic ring-opening reactions and undergo 1,3-dipolar cycloaddition, highlighting their potential in creating novel chemical structures for further application in scientific research (Coburn & Taylor, 1982).
Synthesis of Novel Purines
Research has demonstrated the selective N-7 alkylation of 3-methylhypoxanthine to synthesize malonganenone J and other dialkylated purines, showcasing a methodology for creating diverse purine derivatives that could serve as key intermediates in the synthesis of biologically active molecules (Jafari Chamgordani et al., 2016).
Purine Derivatives as A3 Adenosine Receptor Antagonists
The synthesis and biological evaluation of new 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones have identified potent and selective A(3) adenosine receptors antagonists. Such compounds have significant implications for developing therapeutic agents targeting various adenosine receptor-mediated conditions (Baraldi et al., 2005).
Antidepressant and Anxiolytic-like Activity
A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and evaluated for their affinity for serotoninergic and dopaminergic receptors. Some compounds have shown potential as antidepressant and anxiolytic agents, demonstrating the therapeutic potential of imidazo[2,1-f]purine derivatives in treating affective disorders (Zagórska et al., 2015).
Low-Viscosity Electrolytes for Solar Cells
Imidazolium salts, including allyl-functionalized imidazolium iodides, have been identified as low-viscosity electrolytes suitable for dye-sensitized solar cells. These compounds offer excellent efficiencies and stability, contributing to the development of more efficient and durable solar energy conversion technologies (Fei et al., 2006).
Propiedades
IUPAC Name |
4-methyl-6-(3-methylphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-4-8-23-16(24)14-15(20(3)18(23)25)19-17-21(9-10-22(14)17)13-7-5-6-12(2)11-13/h4-7,11H,1,8-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYRZPXJVWCXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(3-methylphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

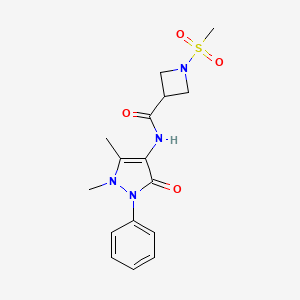
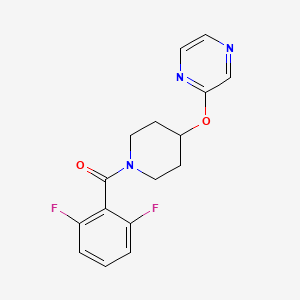

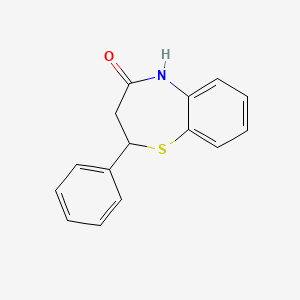
![2-[(3S)-3-Methylpyrrolidin-1-yl]ethanamine;dihydrochloride](/img/structure/B2915040.png)
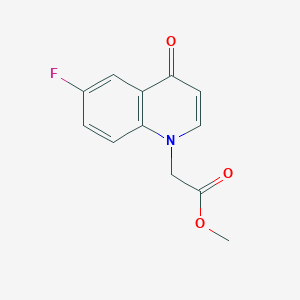
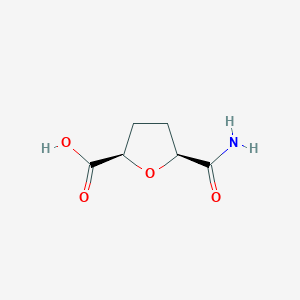
![8-fluoro-2-(3-methylthiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915048.png)
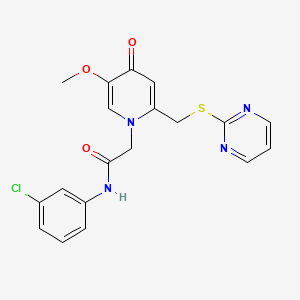
![2-[2-(1-Phenylmethoxycarbonylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2915052.png)
![6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2915053.png)
![10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2915055.png)
![N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B2915056.png)